molecular formula C11H13BrN2O2S B13491372 [2-(Azetidin-1-yl)-2-oxoethyl](3-bromophenyl)imino-lambda6-sulfanone

[2-(Azetidin-1-yl)-2-oxoethyl](3-bromophenyl)imino-lambda6-sulfanone

Cat. No.: B13491372
M. Wt: 317.20 g/mol
InChI Key: SRMGFFLECHAFJO-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azetidine ring, a bromophenyl group, and a lambda6-sulfanone moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone typically involves multiple steps, starting with the preparation of the azetidine ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.

Biology

The compound’s potential biological activity makes it a candidate for research in drug development and biochemical studies. Its interactions with biological molecules can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicine, 2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone may be explored for its pharmacological properties. Researchers are interested in its potential as a therapeutic agent for various diseases.

Industry

Industrial applications of this compound could include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone include other azetidine derivatives, bromophenyl compounds, and sulfanone-containing molecules. Examples include:

  • 2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone
  • 2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone

Uniqueness

The uniqueness of 2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13BrN2O2S

Molecular Weight

317.20 g/mol

IUPAC Name

1-(azetidin-1-yl)-2-[(3-bromophenyl)sulfonimidoyl]ethanone

InChI

InChI=1S/C11H13BrN2O2S/c12-9-3-1-4-10(7-9)17(13,16)8-11(15)14-5-2-6-14/h1,3-4,7,13H,2,5-6,8H2

InChI Key

SRMGFFLECHAFJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)CS(=N)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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